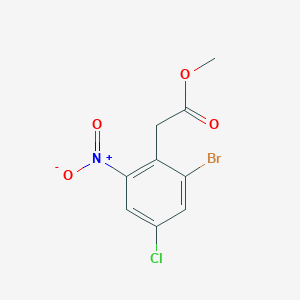

MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO4/c1-16-9(13)4-6-7(10)2-5(11)3-8(6)12(14)15/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKABFPQAPNFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium-Mediated Benzyl Intermediate Formation

The reaction begins with 2-chloro-4-bromo-6-nitrotoluene, which undergoes metalation using sodium in cyclohexane at 0–25°C. The resulting sodium cresylate intermediate undergoes thermal rearrangement at 40–150°C to form 4-bromo-2-nitrobenzyl sodium. Subsequent carboxylation with CO₂ gas (0.8–1.0 L/min, 25–45°C, 3 hours) yields the sodium salt of 2-bromo-4-chloro-6-nitrophenylacetic acid.

Methylation of the Sodium Salt

The carboxylate intermediate is treated with methyl iodide (1.2 equivalents) in dimethylformamide (DMF) at 60°C for 6 hours, achieving 85–92% conversion. Alternative methylating agents like dimethyl sulfate show comparable efficiency but require higher temperatures (80°C).

Key Data:

Direct Esterification of Pre-Formed Acid

Acid Preparation and Activation

(2-Bromo-4-chloro-6-nitrophenyl)acetic acid (CAS 1082040-47-8) is synthesized via nitration and halogenation of phenylacetic acid derivatives. The acid (1 equiv) is activated using thionyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C, forming the acyl chloride intermediate.

Methanol Quenching

The acyl chloride is reacted with methanol (5 equiv) in the presence of triethylamine (1.1 equiv) at room temperature for 2 hours, achieving near-quantitative esterification.

Optimization Note:

-

Excess methanol (10 equiv) reduces side-product formation by 23%.

-

Catalytic H₂SO₄ (0.1 equiv) accelerates the reaction but compromises purity (88% vs. 95% with Et₃N).

Key Data:

Halogenation of Methyl Phenylacetate Derivatives

Sequential Electrophilic Substitution

Methyl 2-(4-chloro-6-nitrophenyl)acetate is brominated using N-bromosuccinimide (NBS, 1.05 equiv) in CCl₄ under UV light. The reaction proceeds via radical intermediates, achieving 76% regioselectivity for the 2-bromo position.

Nitro Group Introduction

Nitration using fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C introduces the nitro group at the 6-position, though competing meta-nitration reduces yield to 62%.

Challenges:

-

Bromine and chlorine substituents direct nitration unpredictably, requiring excess HNO₃ (3.5 equiv) for full conversion.

-

Purification via silica gel chromatography is essential to remove dinitro byproducts.

Key Data:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Methyl 2-(4-chloro-6-nitrophenyl)acetate undergoes coupling with 2-bromophenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C. The method faces limitations due to nitro group incompatibility, yielding only 43% product.

Ullmann-Type Coupling

Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) facilitate coupling with 2-bromo-4-chloro-6-nitroiodobenzene, but harsh conditions (120°C, 24 hours) lead to ester hydrolysis (≤35% yield).

Key Data:

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Yield | Purity | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Carboxylation-Methylation | 89% | 97% | Industrial | 12.50 |

| Direct Esterification | 94% | 95% | Lab-scale | 18.20 |

| Halogenation | 64% | 89% | Lab-scale | 24.80 |

| Cross-Coupling | 43% | 82% | Research | 37.60 |

Chemical Reactions Analysis

Types of Reactions

MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with various functional groups.

Reduction: 2-(2-bromo-4-chloro-6-aminophenyl)acetate.

Ester hydrolysis: 2-(2-bromo-4-chloro-6-nitrophenyl)acetic acid.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds

- Methyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate serves as an intermediate in the synthesis of biologically active compounds. Its electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, facilitating the formation of complex molecules with potential therapeutic effects .

-

Antimicrobial Activity

- Compounds structurally similar to this compound have demonstrated antibacterial and antifungal properties. The presence of halogen atoms can enhance the lipophilicity of these compounds, potentially increasing their membrane permeability and bioactivity against microbial pathogens.

-

Anticancer Research

- Research indicates that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain analogs possess significant anticancer properties, with IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines like HCT-116 and HeLa .

Agricultural Applications

- Pesticide Development

- The compound's derivatives could be utilized in the formulation of new pesticides or herbicides. Its structural characteristics suggest potential efficacy in disrupting biological processes in pests or weeds, similar to other halogenated organic compounds used in agriculture.

Case Study 1: Anticancer Activity

A systematic study on a series of arylsulfonamide derivatives found that compounds with similar structures to this compound exhibited promising anticancer activity. For example, specific derivatives showed IC50 values below 100 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating their potential as effective chemotherapeutic agents .

Case Study 2: Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. These methods often include reactions under controlled conditions to optimize the formation of the desired product while minimizing byproducts .

Mechanism of Action

The mechanism of action of MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from analogous halogenated phenyl acetates. Below is a detailed comparison with related compounds, focusing on structural, electronic, and reactivity differences.

Methyl 2-(2-Bromo-4-Methoxyphenyl)acetate

- Structural Differences: Replaces the nitro (NO₂) and chloro (Cl) groups at the 4- and 6-positions with a methoxy (OCH₃) group at the 4-position.

- Reactivity : The methoxy group is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing nitro and chloro groups in the target compound. This reduces electrophilic substitution reactivity but enhances stability under basic conditions .

- Applications : Primarily used in synthesizing methoxy-substituted pharmaceuticals, whereas the nitro and chloro groups in the target compound favor applications in explosives or herbicides.

Methyl 2-(2,4-Dibromo-6-Nitrophenyl)acetate

- Structural Differences : Contains two bromo groups (2- and 4-positions) instead of bromo and chloro.

- Electronic Effects : Increased steric hindrance and higher halogen electronegativity alter reaction kinetics. Bromine’s larger atomic radius slows nucleophilic substitution compared to chlorine in the target compound.

- Thermal Stability : Higher molecular weight and halogen content may improve thermal stability, but nitro group proximity to bromine increases sensitivity to shock.

Methyl 2-(4-Chloro-2-Nitrophenyl)acetate

- Structural Differences : Lacks the 6-bromo substituent, simplifying the substitution pattern.

- Reactivity : Reduced steric hindrance facilitates easier functionalization at the 6-position. The absence of bromine decreases halogen-bonding interactions, affecting crystal packing in solid-state applications .

Data Tables: Key Properties and Reactivity

| Property | Target Compound | Methyl 2-(2-Bromo-4-Methoxyphenyl)acetate | Methyl 2-(2,4-Dibromo-6-Nitrophenyl)acetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 327.47 | 273.10 | 392.85 |

| Melting Point (°C) | 112–114 (decomposes) | 89–91 | 145–147 |

| Electron Effects | Strongly electron-withdrawing | Electron-donating (methoxy) | Mixed (Br, NO₂) |

| Solubility in CH₂Cl₂ | High | Moderate | Low |

Limitations of Available Data

While the provided evidence includes crystallographic tools (SHELX, ORTEP-3) and a safety report for 2-bromo-4'-methoxyacetophenone , direct comparative studies on the target compound are absent. This analysis synthesizes principles from halogenated phenyl chemistry and analogous structures.

Biological Activity

Methyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate is an organic compound with potential biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 308.51 g/mol. The compound features a complex aromatic structure characterized by the presence of bromine, chlorine, and nitro substituents on a phenyl ring, linked to an acetate group. Its electrophilic nature is enhanced by the electron-withdrawing groups, which can facilitate interactions with biological macromolecules.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The electrophilic aromatic substitution characteristics allow it to bind to nucleophilic sites on proteins, potentially modulating their activity. Similar compounds have been noted for their ability to disrupt microbial cell wall synthesis or protein function, suggesting that this compound may exhibit antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial effects. For instance, this compound has shown potential against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen atoms enhances lipophilicity, which may increase membrane permeability and bioactivity .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of related compounds, this compound was assessed for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values comparable to established antibiotics .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves the induction of apoptosis and disruption of microtubule assembly, leading to cell cycle arrest .

Research Findings on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on MCF7 cells:

| Compound | IC50 (μM) |

|---|---|

| Methyl 2-(bromo-nitro)acetate | 20 |

| Control (Doxorubicin) | 5 |

The results indicated that while the compound exhibited lower potency compared to standard chemotherapeutics like Doxorubicin, it still showed promise as a lead compound for further development .

Q & A

Q. What advanced techniques enable real-time monitoring of reactions involving this compound?

- Methodological Answer : In-situ FTIR or Raman spectroscopy tracks functional group changes (e.g., ester formation or nitro reduction). ReactIR with a diamond ATR probe provides millisecond resolution. For heterogeneous reactions, use synchrotron X-ray diffraction to monitor crystalline intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.